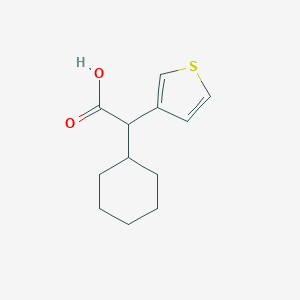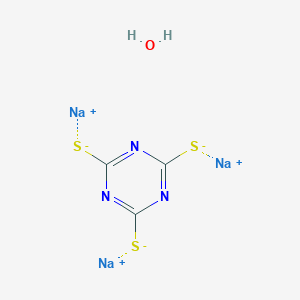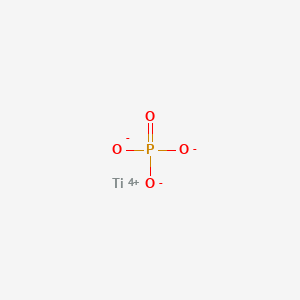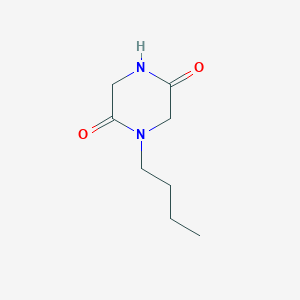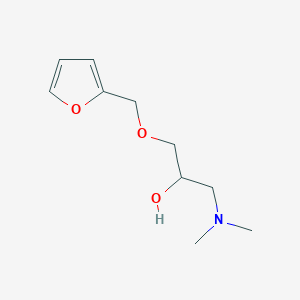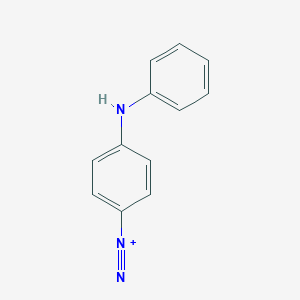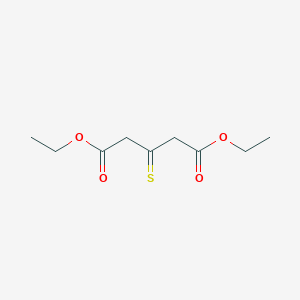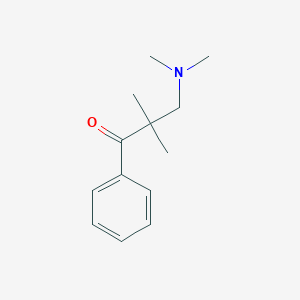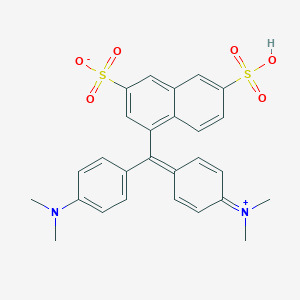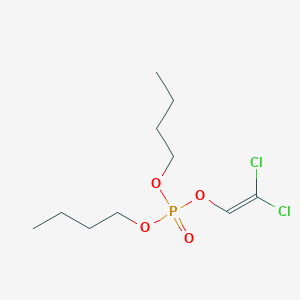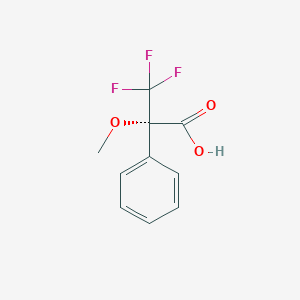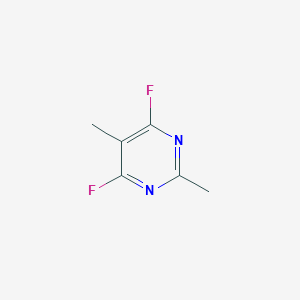
4,6-Difluoro-2,5-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Difluoro-2,5-dimethylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4,6-difluoro-2,5-dimethylpyrimidine is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleic acids. This inhibition leads to the depletion of nucleotides, which ultimately results in the inhibition of DNA synthesis and cell proliferation.
Effets Biochimiques Et Physiologiques
4,6-Difluoro-2,5-dimethylpyrimidine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells in vitro and in vivo. This compound has also been shown to exhibit antiviral activity against a range of viruses, including influenza virus and herpes simplex virus. Additionally, 4,6-difluoro-2,5-dimethylpyrimidine has been shown to exhibit antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4,6-difluoro-2,5-dimethylpyrimidine is its potential as a fluorescent probe for the detection of metal ions. This compound has been shown to exhibit high selectivity and sensitivity for the detection of metal ions, including zinc and copper. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 4,6-difluoro-2,5-dimethylpyrimidine. One potential direction is the development of new synthetic methods for the preparation of this compound. Another potential direction is the study of the mechanism of action of this compound, with a focus on identifying new targets for its antitumor and antiviral activities. Additionally, the development of new derivatives of 4,6-difluoro-2,5-dimethylpyrimidine may lead to the discovery of compounds with improved properties and potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 4,6-difluoro-2,5-dimethylpyrimidine involves the reaction of 2,4-difluoroacetophenone with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction takes place under reflux conditions and yields the desired product as a yellow crystalline solid.
Applications De Recherche Scientifique
4,6-Difluoro-2,5-dimethylpyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
18260-63-4 |
|---|---|
Nom du produit |
4,6-Difluoro-2,5-dimethylpyrimidine |
Formule moléculaire |
C6H6F2N2 |
Poids moléculaire |
144.12 g/mol |
Nom IUPAC |
4,6-difluoro-2,5-dimethylpyrimidine |
InChI |
InChI=1S/C6H6F2N2/c1-3-5(7)9-4(2)10-6(3)8/h1-2H3 |
Clé InChI |
CSRMECUKFDYXJZ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N=C1F)C)F |
SMILES canonique |
CC1=C(N=C(N=C1F)C)F |
Synonymes |
Pyrimidine, 4,6-difluoro-2,5-dimethyl- (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



